A Technical Guide to the Physicochemical Properties of N-Methyl-L-valine Hydrochloride (N-Me-Val-OH.HCl)
A Technical Guide to the Physicochemical Properties of N-Methyl-L-valine Hydrochloride (N-Me-Val-OH.HCl)
Introduction
N-methylated amino acids represent a cornerstone in modern medicinal chemistry and peptide science. The strategic incorporation of an N-methyl group onto an amino acid backbone imparts profound changes to the resulting peptide, often leading to enhanced metabolic stability, improved cell permeability, and controlled conformational rigidity.[1][2] N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl), the subject of this guide, is a chiral building block widely utilized in the synthesis of peptide-based therapeutics and other bioactive molecules.[3] Its hydrochloride salt form ensures improved handling, stability, and solubility, making it a preferred reagent in both research and development settings.
This document provides an in-depth examination of the core physicochemical properties of N-Me-Val-OH.HCl. We will move beyond a simple datasheet presentation to explore the causality behind these properties, offer field-proven protocols for their characterization, and discuss their direct implications for drug development professionals.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. N-Me-Val-OH.HCl is the hydrochloride salt of the N-methyl derivative of the natural amino acid L-valine.
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IUPAC Name: (2S)-3-methyl-2-(methylamino)butanoic acid hydrochloride[4]
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Molecular Formula: C₆H₁₄ClNO₂ (for the HCl salt); C₆H₁₃NO₂ (for the free base)[3][4]
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Molecular Weight: 167.63 g/mol [5]
The structure features a chiral center at the alpha-carbon, a secondary amine, and a carboxylic acid. The hydrochloride salt form protonates the most basic site, the secondary amine, forming a secondary ammonium chloride.
Core Physicochemical Properties
The utility of N-Me-Val-OH.HCl in a laboratory or manufacturing setting is dictated by its physical and chemical properties. These parameters influence everything from solvent selection and reaction conditions to formulation and bioavailability.
Table 1: Summary of Key Physicochemical Properties of N-Me-Val-OH.HCl
| Property | Value | Source(s) |
| Appearance | White to off-white powder/solid | [3][6] |
| Melting Point | 175-180 °C | [3] |
| Molecular Weight | 167.63 g/mol | [5] |
| Aqueous Solubility | High (e.g., 100 mg/mL in H₂O for free base) | [7] |
| Optical Rotation | [α]D20 = +33 ± 2° (c=1 in Methanol) | [3] |
| Predicted pKa | ~2.38 (Carboxylic Acid) | [8] |
| Stability | Stable under recommended storage conditions; Hygroscopic | [8][9] |
| Storage | 0-8 °C, desiccated environment | [3][10] |
Solubility Profile
The high aqueous solubility of N-Me-Val-OH.HCl is a direct consequence of its ionic salt form.[7] The charged ammonium and carboxylate groups (depending on pH) readily form hydrogen bonds with water. This property is highly advantageous for its use in aqueous reaction media and for the preparation of high-concentration stock solutions. In contrast, its solubility in non-polar organic solvents is limited. For peptide synthesis, it is typically soluble in polar aprotic solvents like Dimethylformamide (DMF) upon neutralization or in the presence of coupling reagents.[2]
Acidity and pKa
N-Me-Val-OH.HCl possesses two ionizable groups: the carboxylic acid and the N-methylamino group.
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Carboxylic Acid (pKa₁): The predicted pKa is approximately 2.38.[8] This value is typical for an amino acid's carboxyl group and indicates it will be fully deprotonated (as a carboxylate, -COO⁻) at physiological pH.
Understanding these two pKa values is critical for controlling reactivity, purification (e.g., ion-exchange chromatography), and predicting the molecule's charge state in different biological environments.
Stability and Handling
The compound is generally stable when stored in a cool, dry place.[3] However, it is noted to be hygroscopic, meaning it can absorb moisture from the air.[8] This is a critical handling consideration, as absorbed water can affect weighing accuracy and potentially promote degradation over long-term storage. It is imperative to store the compound in a tightly sealed container with a desiccant.
Experimental Protocols for Characterization
To ensure the quality and consistency of N-Me-Val-OH.HCl for research applications, its key physicochemical properties must be verified. The following protocols are designed as self-validating systems for determining solubility and pKa.
Protocol: Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific aqueous buffer, a critical parameter for formulation and biological assays.
Rationale: The shake-flask method is considered the gold standard for solubility determination. By agitating an excess of the solid in the solvent for an extended period, we ensure that equilibrium is reached. Subsequent analysis of the saturated solution provides a precise measure of solubility.
Methodology:
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Preparation: Prepare a 100 mM phosphate-buffered saline (PBS) solution at pH 7.4. Calibrate the pH meter before use.
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Sample Addition: Add an excess amount of N-Me-Val-OH.HCl (e.g., ~200 mg) to a known volume of the PBS buffer (e.g., 5 mL) in a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
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Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Phase Separation: After 24 hours, allow the suspension to sit undisturbed for at least 1 hour. To robustly separate the solid from the liquid, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes.
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Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
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Perform a serial dilution of the supernatant with the PBS buffer.
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Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or quantitative NMR (qNMR). A pre-established calibration curve is required for accurate quantification.
-
-
Calculation: The solubility is reported in mg/mL or mM, calculated from the concentration of the saturated supernatant.
Caption: Workflow for Aqueous Solubility Determination.
Protocol: pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constants (pKa values) using potentiometric titration, a fundamental technique for characterizing ionizable compounds.
Rationale: Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The points of maximum inflection in the resulting titration curve correspond to the pKa values of the ionizable groups. This provides direct, empirical data on the compound's acidic and basic nature.
Methodology:
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System Setup:
-
Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Use an automated titrator for precise delivery of the titrant.
-
-
Sample Preparation: Accurately weigh and dissolve a known amount of N-Me-Val-OH.HCl in deionized, CO₂-free water to create a solution of known concentration (e.g., 10 mM).
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Titration (Acidic Region):
-
Begin titration of the sample solution with a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each incremental addition of the titrant.
-
Continue until the pH is well past the first equivalence point (e.g., pH ~7-8).
-
-
Titration (Basic Region): To determine the second pKa, a back-titration can be performed, or a separate sample can be prepared and titrated with a standardized strong acid (e.g., 0.1 M HCl).
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Data Analysis:
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Plot the pH (y-axis) versus the volume of titrant added (x-axis).
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Calculate the first derivative (dpH/dV) of the titration curve. The peak of this derivative plot indicates the equivalence point.
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The pKa is the pH at the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the equivalence point has been added). The first pKa (carboxyl) will be found in the acidic range, and the second pKa (amine) in the basic range.
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Caption: Workflow for pKa Determination via Potentiometric Titration.
Applications in Research and Drug Development
The physicochemical properties of N-Me-Val-OH.HCl are not merely academic; they directly inform its application in pharmaceutical R&D.
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Peptide Synthesis: As a building block, its solubility and the reactivity of its functional groups are paramount. The steric hindrance from the N-methyl group requires stronger coupling reagents (e.g., HATU) compared to its non-methylated counterpart to achieve efficient peptide bond formation.[11]
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Improving Drug Properties: The incorporation of N-methyl-valine into a peptide therapeutic is a strategic choice to increase resistance to enzymatic degradation by proteases, thereby extending the drug's in vivo half-life.[2] This modification can also disrupt inter-chain hydrogen bonding, which may increase solubility and prevent aggregation of the final peptide product.[2]
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Formulation Development: The high aqueous solubility and known pKa values are critical for developing stable, injectable formulations. This data allows formulation scientists to select appropriate buffer systems and pH ranges to ensure the drug remains dissolved and stable.
Conclusion
N-Methyl-L-valine hydrochloride is more than a simple amino acid derivative; it is an enabling tool for modern drug discovery. Its distinct physicochemical profile—characterized by high aqueous solubility, specific pKa values, and defined stereochemistry—provides medicinal chemists with a reliable building block to overcome common challenges in peptide drug development. A thorough understanding and verification of these properties, using robust protocols as outlined in this guide, are essential for its successful application, ensuring reproducibility and accelerating the path from laboratory research to therapeutic innovation.
References
-
N-Methyl-L-valine | C6H13NO2 | CID 444080. PubChem, National Institutes of Health. [Link]
-
N-Me-Val-OH.HCl. RayBiotech. [Link]
-
Pramipexole | C10H17N3S | CID 119570. PubChem, National Institutes of Health. [Link]
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PubMed Central, National Institutes of Health. [Link]
-
pramipexole - COCONUT Database. COCONUT. [Link]
-
N-Methyl-DL-valine hydrochloride. GlpBio. [Link]
-
One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. PubMed Central, National Institutes of Health. [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
Pramipexole Dihydrochloride CAS 104632-25-9. Home Sunshine Pharma. [Link]
-
N-Methyl-L-valine methyl ester hydrochloride. Protheragen. [Link]
-
Dexpramipexole. CAS Common Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. H-MEVAL-OH HCL | 2480-23-1 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-ME-DL-VAL-OH HCL CAS#: 2566-32-7 [amp.chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
